REACTION_CXSMILES
|
[H-].[Na+].C(I)C.N1C=CC(C(CC)C#N)=CC=1.[CH2:17]([C:19]([C:24]1[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=1)([CH2:22][CH3:23])[C:20]#[N:21])[CH3:18].C(#N)C=C.C(C(C1C=CN=CC=1)(CC)CCC#N)#N.S(=O)(=O)(O)[OH:50].Cl.[C:55](=O)([O-])[OH:56].[Na+]>CN(C)C=O.C(O)(C)(C)C.O.C(O)(=O)C>[CH2:17]([C:19]1([C:24]2[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=2)[CH2:22][CH2:23][C:55](=[O:56])[NH:21][C:20]1=[O:50])[CH3:18] |f:0.1,9.10|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
2-(4-pyridyl)butyronitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C(C#N)CC
|
Name
|
|
Quantity
|
9.85 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C#N)(CC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
4.46 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C#N)(CC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CCC#N)(CC)C1=CC=NC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
CUSTOM
|
Details
|
excess solvent was evaporated off
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×300 ml)
|
Type
|
CUSTOM
|
Details
|
Flash chromatography (Merck Art 9385, CHCl3, 4.5×15 cm column) of the extract afforded
|
Type
|
TEMPERATURE
|
Details
|
"Triton B" (0.32 ml) with cooling
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
excess solvent was evaporated off
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with CHCl3 (2×50 ml)
|
Type
|
EXTRACTION
|
Details
|
Flash chromatography of the extract (CHCl3, 4.5×15 cm column)
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
WASH
|
Details
|
Elution from a column (4.5×30 cm) of silica gel (Merck, Kieselgel 6) with CHCl3
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1(C(NC(CC1)=O)=O)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |